molecular formula C16H10N2O2 B11859081 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol CAS No. 112518-99-7

5-(Benzo[d]oxazol-2-yl)quinolin-8-ol

Cat. No.: B11859081
CAS No.: 112518-99-7
M. Wt: 262.26 g/mol
InChI Key: RHJSRHUUNSTVDJ-UHFFFAOYSA-N
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Description

5-(Benzo[d]oxazol-2-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of benzoxazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol typically involves the condensation of 2-aminophenol with 2-chloroquinoline-8-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]oxazol-2-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline or benzoxazole rings.

    Reduction: Reduced forms of the quinoline or benzoxazole rings.

    Substitution: Substituted quinoline or benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)quinoline
  • 5-(Benzo[d]oxazol-2-yl)imidazole
  • 2-(Benzo[d]oxazol-2-yl)benzimidazole

Uniqueness

5-(Benzo[d]oxazol-2-yl)quinolin-8-ol is unique due to its combined structural features of benzoxazole and quinoline, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

112518-99-7

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-yl)quinolin-8-ol

InChI

InChI=1S/C16H10N2O2/c19-13-8-7-11(10-4-3-9-17-15(10)13)16-18-12-5-1-2-6-14(12)20-16/h1-9,19H

InChI Key

RHJSRHUUNSTVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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